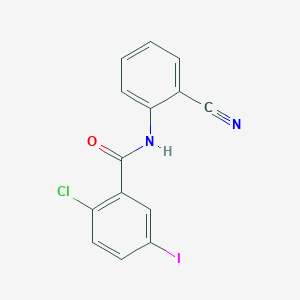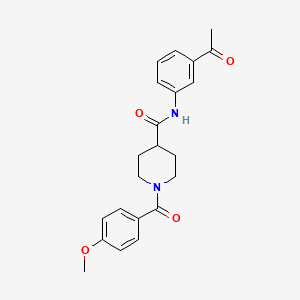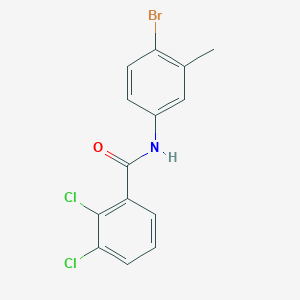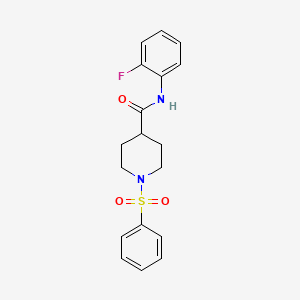
2-chloro-N-(2-cyanophenyl)-5-iodobenzamide
Vue d'ensemble
Description
2-Chloro-N-(2-cyanophenyl)-5-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, cyano, and iodo substituents on the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-cyanophenyl)-5-iodobenzamide typically involves multi-step organic reactions. One common method starts with the iodination of a suitable benzamide precursor. The process involves:
Iodination: A benzamide derivative is treated with iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of an acid catalyst to introduce the iodine atom at the desired position.
Chlorination: The resulting iodinated benzamide is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Cyano Group Introduction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine). These reactions can lead to the formation of various derivatives.
Oxidation and Reduction: The cyano group can participate in redox reactions, potentially forming amides or amines under suitable conditions.
Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, potassium cyanide, thionyl chloride, phosphorus pentachloride.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted benzamides.
Redox Products: Amides, amines.
Coupling Products: Biaryl compounds.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Probes: Used in the development of probes for studying biological pathways and molecular interactions.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-cyanophenyl)-5-iodobenzamide in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
- 2-Chloro-N-(2-cyanophenyl)acetamide
- 2-Chloro-N-(3-cyanophenyl)acetamide
- 5-Iodo-2-chlorobenzamide
Comparison:
- Unique Features: The presence of both cyano and iodo groups in 2-chloro-N-(2-cyanophenyl)-5-iodobenzamide provides unique reactivity and potential for diverse chemical transformations compared to its analogs.
- Reactivity: The combination of substituents influences the compound’s reactivity, making it suitable for specific synthetic applications that its analogs may not be able to achieve.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique characteristics
Propriétés
IUPAC Name |
2-chloro-N-(2-cyanophenyl)-5-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClIN2O/c15-12-6-5-10(16)7-11(12)14(19)18-13-4-2-1-3-9(13)8-17/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIZGNIJIHHOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=CC(=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3660080.png)

![1-(4-bromophenyl)-2-[(5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]ethanone](/img/structure/B3660083.png)

![5-bromo-2,3,4-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3660096.png)
![3-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B3660104.png)

![9-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3660120.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B3660124.png)
![ethyl 4-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B3660146.png)
![2-[(4-CHLOROPHENYL)SULFANYL]-N-[4-(ACETAMIDOSULFONYL)PHENYL]ACETAMIDE](/img/structure/B3660165.png)
![1-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B3660172.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3660181.png)
